cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected
Description
cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected (CAS 220145-22-2) is a specialized compound used in peptide synthesis and medicinal chemistry. Its molecular formula is C23H25NO4, with a molecular weight of 379.45 g/mol . The structure features a cyclohexane ring in the cis configuration, with a phenyl group at the 4-position and an FMOC (9-fluorenylmethyloxycarbonyl)-protected amine at the 1-position. The FMOC group serves as a temporary protective group for the amine, enabling selective deprotection under mild basic conditions, which is critical in solid-phase peptide synthesis (SPPS) . This compound’s rigidity and aromatic substituent make it valuable for designing peptidomimetics and constrained peptide analogs.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c30-26(31)28(16-14-20(15-17-28)19-8-2-1-3-9-19)29-27(32)33-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,20,25H,14-18H2,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDHFYXVHXGOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622888 | |
| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365550-63-6 | |
| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The preparation typically involves the protection of the amino group of cis-1-amino-4-phenylcyclohexanecarboxylic acid by reaction with fluorenylmethoxycarbonyl chloride (FMOC-Cl) under basic conditions. The key steps are:
- Starting Material: cis-1-amino-4-phenylcyclohexanecarboxylic acid (free amine form).
- Protecting Agent: FMOC-Cl.
- Base: Sodium bicarbonate or triethylamine to neutralize HCl formed during the reaction.
- Solvent: Aqueous dioxane or mixed organic/aqueous solvents to facilitate solubility and reaction kinetics.
- Temperature: Typically room temperature to mild heating (20–40 °C).
- Reaction Time: Several hours (2–24 h) depending on scale and conditions.
This reaction yields the N-FMOC protected amino acid with high regioselectivity and stereochemical retention.
Industrial Scale Considerations
- Reaction Control: Precise pH and temperature control to avoid side reactions such as over-alkylation or racemization.
- Purification: Crystallization or chromatographic techniques (flash chromatography, reverse-phase HPLC) to achieve high purity.
- Yield Optimization: Use of ultrasonic acceleration has been reported to enhance coupling efficiency and reduce reaction time.
Solid-Phase Peptide Synthesis (SPPS) Adaptation
- The FMOC-protected amino acid is incorporated into SPPS protocols where the FMOC group is selectively removed by piperidine treatment in N,N-dimethylformamide (DMF), allowing stepwise peptide elongation.
Detailed Reaction Conditions and Mechanisms
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | cis-1-amino-4-phenylcyclohexanecarboxylic acid + FMOC-Cl | Amino group protection | Base (NaHCO3 or Et3N) neutralizes HCl; aqueous dioxane solvent |
| 2 | Stirring at RT or mild heating (20–40 °C) | Reaction progression | Ultrasonic treatment can accelerate reaction |
| 3 | Work-up: extraction, washing | Removal of impurities | Organic solvents like ethyl acetate used |
| 4 | Purification: recrystallization or chromatography | Obtain pure N-FMOC protected product | Solvent systems: ethyl acetate/hexane or dichloromethane/methanol |
Mechanistic Notes
- The amino group nucleophilically attacks the carbonyl carbon of FMOC-Cl, forming a carbamate linkage.
- The FMOC group protects the amine from undesired reactions during peptide synthesis.
- The stereochemistry of the cyclohexane ring is preserved due to mild reaction conditions.
- Deprotection is achieved by base-induced β-elimination (commonly piperidine in DMF), releasing the free amine for further coupling.
Analytical Validation of the Product
To ensure the integrity and purity of the N-FMOC protected compound, the following analytical techniques are employed:
| Technique | Purpose | Typical Findings |
|---|---|---|
| 1H/13C NMR Spectroscopy | Confirm structure and stereochemistry | Characteristic aromatic protons of FMOC, cyclohexane ring signals, and carboxyl carbon peaks |
| Mass Spectrometry (MS) | Confirm molecular weight and detect impurities | Molecular ion peak at expected m/z for C28H27NO4; absence of dipeptide or oligomer impurities |
| High-Performance Liquid Chromatography (HPLC) | Assess purity | Reverse-phase C18 column, UV detection at 265 nm (FMOC absorbance); purity >95% typical |
| Optical Rotation / Chiral HPLC | Confirm stereochemical integrity | Retention of cis stereochemistry without racemization |
Comparative Notes on Related Compounds
| Compound | Protecting Group | Stereochemistry | Notes |
|---|---|---|---|
| cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected | FMOC | cis | Preferred for SPPS due to mild deprotection conditions |
| cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-Boc protected | Boc | cis | Boc requires acidic deprotection, less mild than FMOC |
| trans-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected | FMOC | trans | Different stereochemistry affects peptide conformation |
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct FMOC Protection | FMOC-Cl, NaHCO3 or Et3N, aqueous dioxane | RT to 40 °C, 2–24 h | High selectivity, mild conditions, scalable | Requires careful pH control |
| Ultrasonic-Assisted Coupling | FMOC-Cl, base, ultrasonic bath | RT, reduced reaction time | Enhanced yield and efficiency | Requires ultrasonic equipment |
| Solid-Phase Synthesis Adaptation | Resin-bound amino acid, FMOC-OSu | Room temperature, solid support | Facilitates automation, purity control | More complex setup |
Research Findings and Innovations
- Ultrasonic acceleration has been demonstrated to improve coupling efficiency and reduce reaction times in FMOC protection reactions.
- Intermediate silylation techniques (e.g., chlorotrimethylsilane) have been proposed to protect carboxylic acid groups during FMOC protection to prevent oligomerization and side reactions.
- Solid-phase synthesis methods using 2-chlorotrityl chloride resin have been developed for related FMOC-protected amino acids, enhancing yield and purity.
Chemical Reactions Analysis
Types of Reactions: cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can undergo substitution reactions where the FMOC group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Piperidine in N,N-dimethylformamide (DMF) is commonly used for FMOC deprotection.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: The deprotected amino acid.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Peptide Synthesis
Role in Peptide Synthesis
The compound serves as a crucial building block in peptide synthesis. The N-FMOC (N-fluorenylmethoxycarbonyl) protection allows for selective deprotection during the synthesis process, facilitating the introduction of specific amino acid sequences essential for creating functional peptides.
Case Study: Peptide Therapeutics
Research has demonstrated that peptides synthesized using cis-1-amino-4-phenylcyclohexanecarboxylic acid can exhibit enhanced biological activity. For instance, peptides targeting specific receptors in cancer cells have shown improved binding affinity and therapeutic efficacy when this compound is utilized as part of their structure .
Drug Development
Innovative Drug Design
The unique structure of cis-1-amino-4-phenylcyclohexanecarboxylic acid aids in designing novel pharmaceuticals. Its ability to mimic natural amino acids while providing distinct chemical properties makes it an attractive candidate for developing drugs targeting specific biological pathways.
Data Table: Drug Development Applications
| Application | Description |
|---|---|
| Targeted Therapies | Compounds designed to interact with specific cellular pathways |
| Neurological Disorders | Development of drugs aimed at treating conditions like Alzheimer's disease |
| Cancer Treatment | Creation of peptide-based drugs that enhance tumor targeting |
Bioconjugation
Enhancing Drug Delivery
In bioconjugation processes, cis-1-amino-4-phenylcyclohexanecarboxylic acid facilitates the attachment of biomolecules to therapeutic agents. This enhances the delivery and effectiveness of drugs in targeted therapies.
Case Study: Antibody-Drug Conjugates
Studies have shown that using this compound in the synthesis of antibody-drug conjugates results in improved stability and efficacy of the drug components. These conjugates can selectively deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues .
Research in Neuroscience
Understanding Neuroactive Peptides
Cis-1-amino-4-phenylcyclohexanecarboxylic acid plays a vital role in studying neuroactive peptides. These peptides are crucial for understanding neurological disorders and developing potential treatments.
Case Study: Neurotransmitter Modulation
Research indicates that peptides derived from this compound can modulate neurotransmitter activity, providing insights into therapeutic strategies for conditions such as depression and anxiety .
Material Science
Development of Functional Materials
The properties of cis-1-amino-4-phenylcyclohexanecarboxylic acid can be exploited in material science, particularly in creating polymers with specific functionalities for industrial applications.
Data Table: Material Science Applications
| Application | Description |
|---|---|
| Polymer Synthesis | Development of specialty polymers with tailored properties |
| Coatings | Use in protective coatings that require specific chemical resistance |
| Composite Materials | Integration into composite materials for enhanced strength |
Mechanism of Action
The mechanism of action of cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected involves the protection of the amino group by the FMOC group. This protection prevents unwanted side reactions during peptide synthesis. The FMOC group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in SPPS . The molecular targets and pathways involved in its action are primarily related to its role in peptide synthesis and the protection of functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between the target compound and related analogs:
Key Comparisons
Cyclohexane-Based Analogs
- 4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid (CAS 16972-52): Shares the same molecular formula (C23H25NO4) and FMOC protection as the target compound but replaces the phenyl group with an aminomethyl substituent at C4 . Purity (>97%) and commercial availability make it a practical alternative for non-aromatic peptide backbones .
- cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride: Lacks FMOC protection but includes a hydrochloride salt, significantly improving water solubility . Used in applications where temporary amine protection is unnecessary.
Bicyclic and Heterocyclic Analogs
- 3-exo-Aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid, N-FMOC protected (CAS 352707-75-6): Features a rigid bicyclic framework, offering enhanced conformational restraint compared to the monocyclic target compound . Predicted pKa of 4.50 suggests moderate acidity, influencing its reactivity in coupling reactions . Labeled as an irritant, requiring stringent handling protocols.
cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid (CAS 733740-47-1):
- Smaller molecular weight (300.28 g/mol ) and cyclopentane core reduce steric bulk.
- The electron-withdrawing trifluoromethyl group enhances electrophilicity, making it suitable for nucleophilic addition reactions .
Biological Activity
cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected (commonly referred to as cis-Apc) is a significant compound in the field of medicinal chemistry and peptide synthesis. The presence of the fluorenylmethoxycarbonyl (FMOC) protecting group allows for versatile applications in drug development and biological research. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure : The compound is characterized by a cyclohexane ring with an amino group and a phenyl substituent, which contributes to its biological activity. The FMOC group serves to protect the amino functionality during synthesis processes.
Biological Activity
The biological activity of cis-Apc has been primarily studied in the context of its role as a building block in peptide synthesis and its effects on specific receptor interactions.
The FMOC protecting group allows for selective deprotection under mild conditions, facilitating the sequential addition of amino acids in solid-phase peptide synthesis (SPPS) . The compound has been shown to influence agonist selectivity between human melanocortin receptors, particularly enhancing potency at the melanocortin-4 receptor (hMC4R) while exhibiting reduced activity at hMC1R, hMC3R, and hMC5R .
Applications in Research
cis-Apc is utilized in various research domains:
- Peptide Synthesis : It acts as a crucial building block in SPPS, allowing for the creation of complex peptides that can be tailored for specific biological functions .
- Drug Development : The compound is instrumental in developing peptide-based drugs that target specific biological pathways, enhancing therapeutic efficacy. Its unique structure aids in improving binding interactions within biological systems .
- Bioconjugation : It is employed in bioconjugation techniques to facilitate the attachment of biomolecules to drugs, improving delivery and effectiveness in targeted therapies .
Case Studies and Research Findings
Several studies have highlighted the significance of cis-Apc:
- Agonist Selectivity Study : Research demonstrated that linear pentapeptides containing cis-Apc showed potent agonist activity at hMC4R while being inactive at hMC1R. This selectivity is crucial for developing targeted therapies with fewer side effects .
- Synthesis and Antibacterial Activity : A study involving amino acid derivatives indicated that similar compounds exhibited antibacterial properties against various strains such as Bacillus subtilis and Staphylococcus aureus, suggesting potential for cis-Apc derivatives in antimicrobial applications .
- Neuroscience Applications : The compound has been explored in studies related to neuroactive peptides, contributing to understanding neurological disorders and potential treatments .
Comparative Analysis
To understand the uniqueness of cis-Apc compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Protecting Group | Biological Activity |
|---|---|---|
| cis-1-Amino-4-phenylcyclohexanecarboxylic Acid | N-FMOC | Potent hMC4R agonist; used in peptide synthesis |
| cis-1-Amino-4-phenylcyclohexanecarboxylic Acid | N-Boc | Similar applications but less stable under mild conditions |
| trans-1-Amino-4-phenylcyclohexanecarboxylic Acid | N-FMOC | Different stereochemistry; potential variations in activity |
Q & A
Q. What are the standard synthetic methodologies for preparing N-FMOC-protected cis-1-amino-4-phenylcyclohexanecarboxylic acid?
A widely used approach involves coupling acid chlorides with N-FMOC-protected amino acids under ultrasonic acceleration to improve reaction efficiency. For example, acid chlorides of cyclohexanecarboxylic acid derivatives can be synthesized via thionyl chloride or oxalyl chloride, followed by coupling with N-FMOC-amine groups in the presence of bases like triethylamine. Ultrasonic treatment reduces reaction time and enhances yield by promoting reagent mixing . Solid-phase peptide synthesis (SPPS) protocols also apply, where the FMOC group is selectively deprotected using piperidine, enabling iterative peptide chain elongation .
Q. How is the purity and stereochemical integrity of N-FMOC-protected derivatives validated?
Characterization relies on orthogonal analytical techniques:
- 1H/13C NMR : Confirms structural integrity by verifying aromatic proton environments and cyclohexane ring conformations .
- Mass spectrometry (MS) : Validates molecular weight and detects side products (e.g., dipeptide impurities from incomplete coupling) .
- HPLC : Reverse-phase methods with C18 columns and UV detection (e.g., 265 nm for FMOC absorbance) assess purity. Baseline resolution requires gradients of acetonitrile/water with 0.1% trifluoroacetic acid .
Q. What purification strategies are effective for isolating N-FMOC-protected compounds?
- Recrystallization : Solvent systems like ethyl acetate/hexane or dichloromethane/methanol remove unreacted reagents.
- Flash chromatography : Silica gel columns with gradients of polar solvents (e.g., 5–50% methanol in dichloromethane) separate FMOC derivatives from byproducts.
- Solid-phase extraction (SPE) : C18 cartridges pre-conditioned with acetonitrile/water are used for desalting and concentrating peptide intermediates .
Advanced Research Questions
Q. How can chiral HPLC resolve enantiomeric impurities in N-FMOC-protected amino acids?
Polysaccharide-based chiral stationary phases (e.g., Lux Cellulose-3) under reversed-phase conditions achieve baseline separation of enantiomers. Isocratic elution with acetonitrile/water (70:30) at 1 mL/min resolves cis/trans isomers within 25 minutes. Elution order is determined by comparing retention times with authentic standards . For cis-1-amino-4-phenylcyclohexane derivatives, mobile phase pH (2.5–3.0) and column temperature (25–40°C) critically influence resolution .
Q. What factors influence the stability of N-FMOC-protected compounds during storage and handling?
- Temperature : Long-term storage at 0–6°C prevents FMOC deprotection and racemization .
- Light exposure : Amber vials or foil wrapping minimize UV-induced degradation of the fluorenyl group .
- Moisture : Desiccants (e.g., silica gel) in sealed containers avoid hydrolysis of the carbamate linkage . Contradictory data exist on shelf life: Some studies report stability >12 months at -20°C, while others note gradual decomposition after 6 months under similar conditions. Regular HPLC monitoring is advised .
Q. How does the cis-1-amino-4-phenylcyclohexane scaffold enhance peptide hydrogel properties?
The rigid cyclohexane ring and aromatic phenyl group promote β-sheet formation in self-assembling peptides. Substituting L-amino acids with their enantiomers (e.g., D-phenylalanine) alters hydrogel nanostructure and mechanical strength. For example, hydrogels incorporating this derivative exhibit slower antigen release (30% over 72 hours vs. 50% for linear analogs) due to enhanced crosslinking density, making them suitable for vaccine adjuvants . Rheology data show storage modulus (G') improvements of 2–3× compared to non-cyclohexane analogs .
Q. What strategies mitigate side reactions during FMOC deprotection in peptide synthesis?
- Piperidine concentration : 20% v/v in DMF optimally removes FMOC without cleaving acid-labile side-chain protectants (e.g., tert-butyl).
- Reaction time : Limited to 5–10 minutes to minimize diketopiperazine formation.
- Additives : 0.1 M HOBt (hydroxybenzotriazole) suppresses racemization during coupling steps . Contradictions arise in optimal deprotection protocols: Some workflows recommend DBU/piperidine mixtures for faster cleavage, but this risks aspartimide formation in sensitive sequences .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Chiral HPLC Separation
| Parameter | Condition | Reference |
|---|---|---|
| Column | Lux Cellulose-3 (250 × 4.6 mm) | |
| Mobile Phase | Acetonitrile/water (70:30) + 0.1% TFA | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 265 nm | |
| Retention Time | 8–25 min (enantiomer-dependent) |
Q. Table 2. Stability Data Under Varied Storage Conditions
| Condition | Decomposition (%) at 6 Months | Reference |
|---|---|---|
| 25°C, ambient light | 15–20% | |
| 4°C, dark | <5% | |
| -20°C, desiccated | 2–3% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
